1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

Soluble epoxide hydrolase inhibition sEH inhibitor SAR 1,3-disubstituted urea

Procure CAS 1226454-13-2, the exact patent-disclosed Compound 1 (US10377744, US11123311, US11723929), to ensure reproducible sEH target engagement. Its 2-hydroxyethyl linker, 5-methylfuran-2-yl and thiophen-2-yl termini deliver a sub-2 nM Ki. Nominally similar urea analogs show micromolar or abolished activity; only this CAS-verified structure guarantees the 1.40 nM benchmark potency required for reliable assay validation, SAR expansion, and focused library screening.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 1226454-13-2
Cat. No. B6586172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea
CAS1226454-13-2
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C(CNC(=O)NC2=CC=CS2)O
InChIInChI=1S/C12H14N2O3S/c1-8-4-5-10(17-8)9(15)7-13-12(16)14-11-3-2-6-18-11/h2-6,9,15H,7H2,1H3,(H2,13,14,16)
InChIKeyGDOLNYURHQRTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea – Structural Identity and Supplier Sourcing Profile


1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea (CAS 1226454-13-2, C12H14N2O3S, MW 266.32 g/mol) is a heterocyclic urea derivative that incorporates both a 5-methylfuran-2-yl and a thiophen-2-yl moiety connected through a 2-hydroxyethyl linker . The compound belongs to the class of 1,3-disubstituted ureas that have been intensively investigated as soluble epoxide hydrolase (sEH) inhibitors and is specifically disclosed as Compound 1 in the U.S. patent families US10377744, US11123311, and US11723929, where it exhibits a Ki of 1.40 nM against recombinant human sEH [1]. The presence of the secondary hydroxyl group on the ethyl linker introduces a chiral center and a hydrogen-bond donor/acceptor that can modulate both target engagement and physicochemical properties, distinguishing it from simpler N,N′-diaryl ureas.

Why 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea Cannot Be Replaced by a Generic sEH Urea Inhibitor


In-class sEH inhibitors sharing the 1,3-disubstituted urea pharmacophore can differ by orders of magnitude in inhibitory potency and selectivity based on subtle variations in the flanking heterocycles and linker composition [1]. The specific combination found in 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea – a 2-hydroxyethyl linker, a 5-methylfuran-2-yl terminus, and a thiophen-2-yl terminus – is not a default or common arrangement; replacing the 5-methylfuran with unsubstituted furan, phenyl, or pyridyl, or removing the hydroxyl group, has been shown in related patent SAR tables to shift Ki values from low nanomolar to micromolar or abolish activity entirely [2]. The quantitative evidence below demonstrates that nominally similar compounds are not functionally interchangeable, making source-controlled procurement of the exact CAS-number-verified structure essential for reproducible sEH target engagement.

Product-Specific Quantitative Evidence Guide for 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea


sEH Inhibitory Potency: 1.40 nM Ki Placed Against Patent-Disclosed Structural Analogs

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea achieves a Ki of 1.40 nM against recombinant human sEH, as disclosed in the US10377744 patent family [1]. This potency significantly exceeds the class-level baseline for urea-based sEH inhibitors, many of which exhibit Ki values in the 10–500 nM range [2]. Within the same patent, other structurally related compounds display a wide potency distribution; for example, a piperidine-linked analog (Compound No. 43) shows a Ki of 0.70 nM, whereas simpler diaryl ureas lacking the hydroxyethyl linker are often reported with Ki > 100 nM [3]. The 1.40 nM Ki places this compound among the highly potent tier of this chemotype, making it suitable for applications requiring robust target engagement at low concentrations.

Soluble epoxide hydrolase inhibition sEH inhibitor SAR 1,3-disubstituted urea

Structural Differentiation via 2-Hydroxyethyl Linker: Hydrogen-Bonding Capacity vs. Simple Alkyl Spacers

The target compound incorporates a secondary alcohol (-CHOH-) as part of its ethyl linker connecting the urea nitrogen to the 5-methylfuran ring. This hydroxyl group serves as both a hydrogen-bond donor and acceptor. In the broader sEH inhibitor SAR landscape, compounds lacking this hydroxyl group (i.e., those employing a simple -CH2CH2- or -CH2- spacer) consistently show reduced potency, with Ki shifts exceeding 10-fold reported in structurally analogous series [1]. For example, in the patent family US10377744, compound examples with a hydroxyethyl linker to a heteroaryl group systematically occupy the highest potency tier (Ki < 5 nM), whereas their des-hydroxy counterparts are relegated to lower-activity clusters (Ki > 50 nM) [2]. The hydroxyl group in the target compound can form an additional hydrogen bond with the sEH active-site residues (e.g., Asp335 or Tyr383), contributing enthalpically to binding affinity without significantly increasing molecular weight.

Linker SAR Hydrogen-bond donor Ligand efficiency

Heterocycle Pairing Specificity: 5-Methylfuran-2-yl + Thiophen-2-yl vs. Alternative Aryl/Heteroaryl Combinations

The pairing of a 5-methylfuran-2-yl group on the N-alkyl side and a thiophen-2-yl group on the N′-aryl side of the urea is a specific selection within the patent's combinatorial SAR space. The 5-methyl substituent on furan increases lipophilicity and may fill a small hydrophobic pocket in sEH, while the thiophene sulfur can engage in sulfur-pi interactions with aromatic residues [1]. In the US10377744 patent, systematic variation of the N′-aryl group reveals that replacement of thiophen-2-yl with phenyl reduces Ki by approximately 5- to 20-fold, and substitution with 4-fluorophenyl or 4-methoxyphenyl yields Ki values in the 5–50 nM range rather than the sub-2 nM tier [2]. Similarly, replacing 5-methylfuran-2-yl with unsubstituted furan-2-yl or pyridyl can shift potency by a factor of 5–50. This compound's specific heterocycle pairing therefore occupies a locally optimized region of the SAR landscape that is not accessible with generic furan-urea or thiophene-urea alternatives from non-patent vendor catalogs.

Heterocycle SAR Pi-stacking interactions sEH active site topology

IP-Claimed Chemical Matter with Verifiable Identity: Distinguishing Patent-Protected sEH Inhibitors from Generic Research Chemicals

1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea is specifically claimed as Compound 1 in three issued U.S. patents (US10377744, US11123311, US11723929), all assigned to The Regents of the University of California and directed to sEH inhibitors and their therapeutic uses [1][2]. This triple-patent coverage provides a verifiable structural reference and a curated biological activity data package that generic research chemicals (e.g., commercially sourced 1-(furan-2-ylmethyl)-3-(thiophen-2-yl)urea or simple N,N′-diphenylurea) lack. The compound's BindingDB entry (BDBM408978) further corroborates its Ki value with assay-specific documentation, offering procurement traceability that is absent for most non-patented analogs [3]. This combination of patent pedigree, curated bioactivity data, and unambiguous CAS registration reduces the risk of purchasing misidentified or incorrectly synthesized material, a known pitfall when sourcing less-documented urea derivatives from general chemical suppliers.

Patent-protected compound Chemical identity verification Procurement compliance

Best Research and Industrial Application Scenarios for 1-[2-Hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea


In Vitro sEH Inhibition Screening and Lead Optimization Campaigns

This compound serves as a high-potency reference inhibitor (Ki = 1.40 nM) for academic or industrial laboratories conducting soluble epoxide hydrolase inhibitor screening and SAR expansion. Its patent-documented potency allows researchers to benchmark novel chemotypes against a well-characterized standard within the low-nanomolar activity tier [1]. The compound can be used as a positive control in sEH activity assays, with the expectation that test compounds achieving comparable Ki values (< 5 nM) warrant further profiling, while those falling below this threshold require structural optimization.

Pharmacological Tool Compound for sEH Target Validation in Cellular and In Vivo Models

Given its sub-2 nM Ki against recombinant human sEH, this compound is suitable for use as a pharmacological tool in cellular assays (e.g., EET/DHET ratio measurements in endothelial cells or hepatocytes) and in rodent models of cardiovascular or inflammatory disease where sEH inhibition is hypothesized to be therapeutic [1]. The hydroxyethyl linker may confer favorable solubility relative to highly lipophilic sEH inhibitors, potentially simplifying formulation for intraperitoneal or oral dosing in preclinical efficacy studies.

Reference Standard for Analytical Method Development and Quality Control in sEH Inhibitor Manufacturing

The unambiguous CAS registration (1226454-13-2) and patent-anchored identity make this compound a viable candidate for use as a reference standard in HPLC, LC-MS, or NMR-based analytical methods aimed at quantifying sEH inhibitor content in research formulations or verifying the identity of newly synthesized batches [1]. Its well-defined molecular formula (C12H14N2O3S) and SMILES string (Cc1ccc(C(O)CNC(=O)Nc2cccs2)o1) support straightforward method development.

Procurement Benchmark for sEH Inhibitor Chemical Libraries and Fragment-Based Screening

For organizations building focused sEH inhibitor libraries, this compound represents a quantitatively validated member of the high-potency urea chemotype cluster. Its inclusion as a library member allows for comparative assessment of screening hit quality: any hit with potency within 10-fold of this compound's Ki (i.e., ≤ 14 nM) can be prioritized for follow-up, while weaker hits can be deprioritized [1]. This benchmarking function improves screening efficiency and reduces downstream attrition.

Quote Request

Request a Quote for 1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.